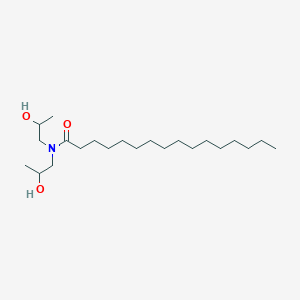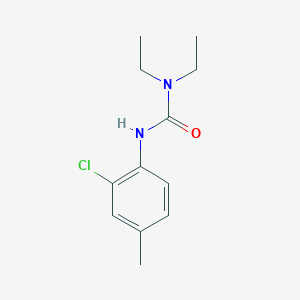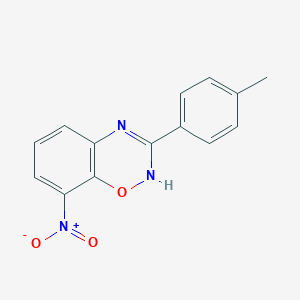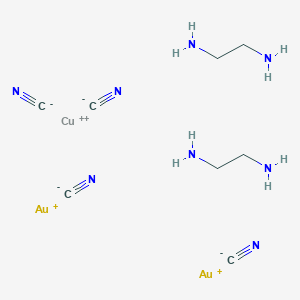
Copper bis(ethylenediamine) gold cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper bis(ethylenediamine) gold cyanide, also known as Cu[Et2N]2Au(CN)2, is a coordination compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that allows it to exhibit interesting properties, such as its ability to act as a catalyst in chemical reactions. In
Aplicaciones Científicas De Investigación
Copper bis(ethylenediamine) gold cyanide has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in catalysis. This compound has been found to exhibit excellent catalytic activity in various chemical reactions, such as the reduction of nitro compounds and the oxidation of alcohols.
Another potential application of copper bis(ethylenediamine) gold cyanide is in the field of nanotechnology. This compound has been used to synthesize gold nanoparticles with unique properties, such as enhanced stability and catalytic activity.
Mecanismo De Acción
The mechanism of action of copper bis(ethylenediamine) gold cyanide is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base. This property allows the compound to facilitate various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of copper bis(ethylenediamine) gold cyanide. However, some studies have suggested that the compound may have potential anticancer activity. This is because the compound has been found to induce cell death in cancer cells, while sparing normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using copper bis(ethylenediamine) gold cyanide in lab experiments is its excellent catalytic activity. This property allows the compound to facilitate various chemical reactions, which can be useful in the synthesis of new compounds.
However, there are also some limitations to using copper bis(ethylenediamine) gold cyanide in lab experiments. One of the main limitations is its toxicity. The compound is highly toxic and can be hazardous to handle. Therefore, appropriate safety measures must be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on copper bis(ethylenediamine) gold cyanide. One potential direction is to explore its potential applications in the field of medicine. As mentioned earlier, the compound has been found to exhibit potential anticancer activity. Therefore, further research could be conducted to explore its potential as a cancer treatment.
Another potential direction is to explore its potential applications in the field of renewable energy. The compound has been found to exhibit excellent catalytic activity, which could be useful in the synthesis of new materials for energy storage and conversion.
Conclusion:
In conclusion, copper bis(ethylenediamine) gold cyanide is a unique coordination compound that has been extensively studied for its potential applications in various fields of science. The compound exhibits excellent catalytic activity and has been used in the synthesis of new materials with unique properties. Although there is limited research on its biochemical and physiological effects, the compound has shown potential as an anticancer agent. Further research is needed to explore its potential applications in the field of medicine and renewable energy.
Métodos De Síntesis
The synthesis of copper bis(ethylenediamine) gold cyanide involves the reaction of gold cyanide with copper(II) ethylenediamine complex. The reaction occurs in an aqueous solution at room temperature and produces a yellow crystalline product. The yield of the product can be improved by optimizing the reaction conditions, such as the concentration of the reactants and the reaction time.
Propiedades
Número CAS |
18974-18-0 |
|---|---|
Nombre del producto |
Copper bis(ethylenediamine) gold cyanide |
Fórmula molecular |
C14H18CuN8O4 |
Peso molecular |
681.75 g/mol |
Nombre IUPAC |
copper;ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Cu/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
Clave InChI |
WVTUTXCVRWBLMV-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
Otros números CAS |
18974-18-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



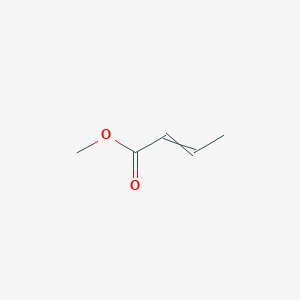
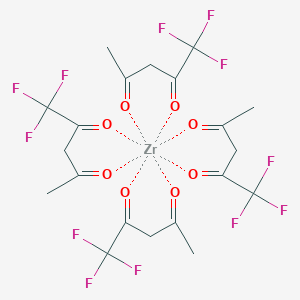
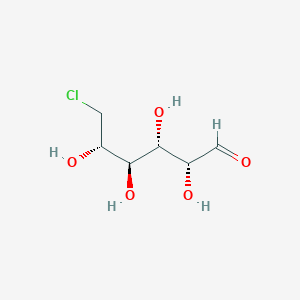
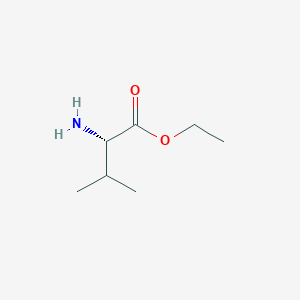
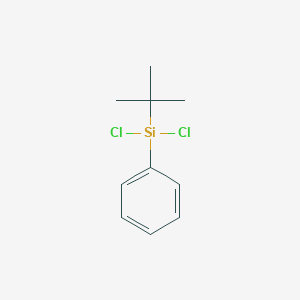
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
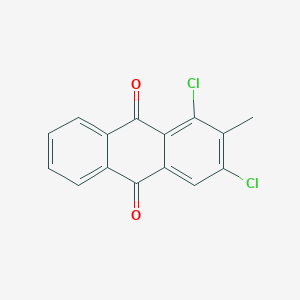
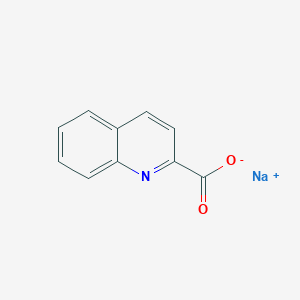
![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
